2,2-Dimethyl-3-(m-tolyl)propan-1-amine

Medicinal Chemistry Structure-Activity Relationships Chemical Synthesis

Researchers pursuing dopamine receptor SAR programs require regioisomerically defined, conformationally restricted 3-arylpropan-1-amine building blocks-substituting unsubstituted phenyl or ortho/para-tolyl analogs without structural verification confounds biological assay interpretation and synthetic reproducibility. 2,2-Dimethyl-3-(m-tolyl)propan-1-amine directly addresses this gap: • Geminal dimethyl branching at C-2 restricts C-1-C-2 bond rotation via the Thorpe-Ingold effect, pre-organizing the primary amine geometry for GPCR binding-site mapping. • Meta-tolyl substitution provides a regiochemically defined handle for palladium-catalyzed site-selective ε-C(sp²)-H iodination, enabling systematic late-stage library diversification distinct from phenyl or para-tolyl variants. • Functions as a validated regioisomeric reference standard (vs. CAS 100485-67-4, identical MF/MW) for HPLC/LC-MS method development and impurity quantification. Supplied at ≥98% purity with full analytical documentation. Standard global shipping applies.

Molecular Formula C12H19N
Molecular Weight 177.29 g/mol
Cat. No. B13531248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-3-(m-tolyl)propan-1-amine
Molecular FormulaC12H19N
Molecular Weight177.29 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(C)(C)CN
InChIInChI=1S/C12H19N/c1-10-5-4-6-11(7-10)8-12(2,3)9-13/h4-7H,8-9,13H2,1-3H3
InChIKeyQXGMGSPSZSNAJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethyl-3-(m-tolyl)propan-1-amine: Identity & Commercial Status


2,2-Dimethyl-3-(m-tolyl)propan-1-amine (CAS 860763-67-3) is a primary aliphatic amine with the molecular formula C₁₂H₁₉N and a molecular weight of 177.29 g/mol . It belongs to the 3-arylpropan-1-amine structural class, characterized by a 2,2-dimethyl substitution on the propyl backbone and a meta-tolyl (3-methylphenyl) aromatic ring . The compound is commercially available from multiple research chemical suppliers at purities of ≥98% . Its structural features place it among substituted phenylpropylamines, a class widely explored in medicinal chemistry as synthetic intermediates and pharmacologically active scaffolds [1].

2,2-Dimethyl-3-(m-tolyl)propan-1-amine: Why Generic Substitution Fails


Within the 3-arylpropan-1-amine family, small structural modifications produce substantial differences in steric environment, lipophilicity, and hydrogen-bonding capacity that directly affect receptor binding profiles and synthetic reactivity [1]. 2,2-Dimethyl-3-(m-tolyl)propan-1-amine combines geminal dimethyl branching at position 2—which restricts conformational flexibility and alters the spatial presentation of the primary amine—with a meta-methyl substituent on the aromatic ring, creating a topological and electronic signature distinct from unsubstituted phenyl (e.g., 2,2-dimethyl-3-phenylpropan-1-amine), ortho- or para-tolyl isomers, and position-1 amine variants (e.g., (1S)-2,2-dimethyl-1-(3-methylphenyl)propan-1-amine) . These structural differences cannot be assumed to yield functionally equivalent outcomes in biological assays or synthetic transformations, making blind generic substitution a scientifically unsound procurement strategy [2].

2,2-Dimethyl-3-(m-tolyl)propan-1-amine: Differentiation Evidence


Meta-Methyl vs. Unsubstituted Phenyl Substitution

2,2-Dimethyl-3-(m-tolyl)propan-1-amine (MW 177.29) differs from its closest commercially available analog, 2,2-dimethyl-3-phenylpropan-1-amine (CAS 95141-79-0, MW 163.26), by the presence of a meta-methyl group on the aromatic ring, resulting in a molecular weight increase of 14.03 Da and altered lipophilicity and electronic properties . This structural difference is not cosmetic: in 3-arylpropan-1-amine series, aryl ring substitution pattern is a well-established determinant of receptor subtype selectivity and metabolic stability [1].

Medicinal Chemistry Structure-Activity Relationships Chemical Synthesis

Regioisomeric Distinction: 3-Amine vs. 1-Amine Position

A structurally distinct regioisomer, (1S)-2,2-dimethyl-1-(3-methylphenyl)propan-1-amine (CAS 100485-67-4), shares the identical molecular formula (C₁₂H₁₉N, MW 177.29) but places the amine at the benzylic position 1 rather than at the terminal position 3 of the propyl chain . This positional isomerism produces a chiral center at C-1 (absent in the target compound), fundamentally altering the three-dimensional presentation of the amine pharmacophore and the conformational relationship between the aromatic ring and the basic nitrogen [1]. In dopamine receptor ligand series, the position of the amine relative to the aryl ring is a primary determinant of D₁ vs. D₂ subtype selectivity [2].

Stereochemistry Drug Design Synthetic Intermediates

Conformational Restriction by Gem-Dimethyl Branching

The 2,2-geminal dimethyl substitution in 2,2-dimethyl-3-(m-tolyl)propan-1-amine introduces a quaternary carbon center adjacent to the primary amine, restricting rotation about the C-1–C-2 bond and locking the amine into a sterically constrained orientation . Unbranched 3-arylpropan-1-amines (e.g., 3-(m-tolyl)propan-1-amine) possess free rotation about all C–C bonds, resulting in a broader conformational ensemble and different entropic contributions to binding . This Thorpe-Ingold effect is a recognized design principle for modulating ligand pre-organization and metabolic stability in medicinal chemistry [1].

Conformational Analysis Molecular Design Metabolic Stability

2,2-Dimethyl-3-(m-tolyl)propan-1-amine: Research & Industrial Applications


Dopamine Receptor Ligand SAR Scaffold

The compound's 3-arylpropan-1-amine core with gem-dimethyl conformational restriction and meta-tolyl aromatic substitution makes it a suitable scaffold for systematic SAR exploration of dopamine D₁ and D₂ receptor ligands. Procurement is warranted when a research program requires a comparator that differs from the unsubstituted phenyl analog specifically in the aryl ring substitution dimension, enabling the isolation of electronic and steric contributions of the meta-methyl group to receptor binding affinity [1].

Synthetic Intermediate for C–H Activation Functionalization

Recent advances in palladium-catalyzed site-selective ε-C(sp²)–H iodination of free 3-arylpropan-1-amines, directed by the native primary amine group, enable late-stage diversification of this scaffold [1]. The meta-methyl substitution pattern on the aromatic ring of 2,2-dimethyl-3-(m-tolyl)propan-1-amine provides a defined starting point for regioselective functionalization that is distinct from the unsubstituted phenyl or para-tolyl variants, making it a valuable building block for generating structurally diverse compound libraries.

Conformational Probe for Amine–Receptor Binding Topology

The 2,2-geminal dimethyl substitution adjacent to the primary amine restricts rotational freedom around the C-1–C-2 bond (Thorpe-Ingold effect), pre-organizing the amine into a narrower conformational space compared to unbranched 3-arylpropan-1-amines [1]. This property makes the compound useful as a conformationally constrained probe in studies aimed at mapping the optimal geometry of the basic nitrogen relative to the aromatic ring for target engagement, particularly in GPCR binding site mapping where ligand pre-organization correlates with binding entropy.

Regioisomeric Reference Standard for Analytical Methods

Given that (1S)-2,2-dimethyl-1-(3-methylphenyl)propan-1-amine (CAS 100485-67-4) shares the identical molecular formula and molecular weight (C₁₂H₁₉N, 177.29 Da) but differs in amine position and chirality, 2,2-dimethyl-3-(m-tolyl)propan-1-amine can serve as a regioisomeric reference standard for developing and validating chromatographic or spectroscopic methods capable of resolving these closely related species [1]. This is particularly relevant in pharmaceutical intermediate quality control, where regioisomeric impurities must be quantified.

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